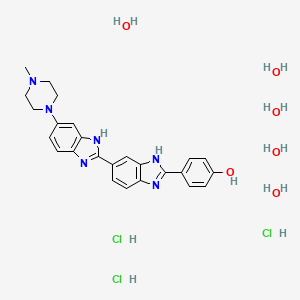

Hoechst 33258 (trihydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

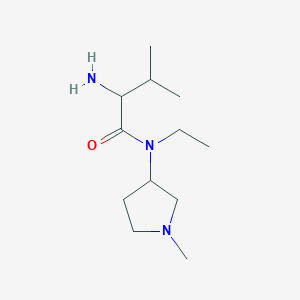

Hoechst 33258 (trihydrochloride) is a fluorescent dye widely used in molecular biology and cell biology research. It is known for its ability to bind to the minor groove of double-stranded DNA, specifically recognizing A-T rich regions. This binding results in a significant enhancement of fluorescence, making it a valuable tool for DNA staining and visualization in various biological samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hoechst 33258 (trihydrochloride) is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of Hoechst 33258 (trihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The compound is then formulated into various concentrations and forms, such as powders and solutions, for research and commercial use .

Analyse Des Réactions Chimiques

Types of Reactions: Hoechst 33258 (trihydrochloride) primarily undergoes binding reactions with DNA. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions: The binding of Hoechst 33258 (trihydrochloride) to DNA is facilitated by aqueous solutions, often in the presence of buffers such as phosphate-buffered saline (PBS). The optimal pH for binding is around neutral to slightly alkaline .

Major Products Formed: The major product of the reaction between Hoechst 33258 (trihydrochloride) and DNA is a fluorescent complex, where the dye is intercalated into the minor groove of the DNA double helix .

Applications De Recherche Scientifique

Hoechst 33258 (trihydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study DNA interactions and conformations.

Biology: Employed in cell cycle studies, apoptosis detection, and chromosome sorting due to its ability to stain live and fixed cells

Medicine: Utilized in diagnostic assays to detect DNA damage and mycoplasma contamination in cell cultures

Industry: Applied in the development of fluorescence-based assays and imaging techniques for various biological and chemical analyses

Mécanisme D'action

Hoechst 33258 (trihydrochloride) exerts its effects by binding to the minor groove of double-stranded DNA. This binding is highly selective for A-T rich regions, leading to a significant increase in fluorescence intensity. The dye’s fluorescence properties are sensitive to the DNA conformation and chromatin state, making it a valuable tool for detecting DNA damage and other nuclear events .

Comparaison Avec Des Composés Similaires

Hoechst 33258 (trihydrochloride) is part of a family of Hoechst dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and DNA-binding properties but differ in their water solubility and cell permeability:

Hoechst 33342: More cell-permeant and slightly less water-soluble than Hoechst 33258. .

Hoechst 34580: Exhibits different fluorescence excitation and emission properties, making it suitable for specific applications

Hoechst 33258 (trihydrochloride) is unique in its balance of water solubility and cell permeability, making it versatile for both live and fixed cell staining .

Propriétés

Formule moléculaire |

C25H37Cl3N6O6 |

|---|---|

Poids moléculaire |

624.0 g/mol |

Nom IUPAC |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;pentahydrate;trihydrochloride |

InChI |

InChI=1S/C25H24N6O.3ClH.5H2O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;;;;;;;;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);3*1H;5*1H2 |

Clé InChI |

FSUIEDWKXBGNOF-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.O.O.O.O.O.Cl.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate](/img/structure/B14783102.png)

![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)

![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)

![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)

![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)

![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)

![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)